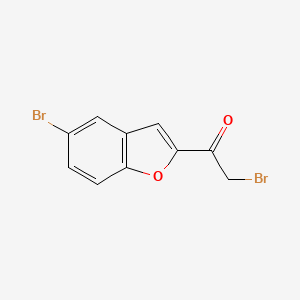

2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone

Vue d'ensemble

Description

2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound is characterized by the presence of two bromine atoms and a benzofuran ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone typically involves the bromination of 1-(5-bromo-1-benzofuran-2-yl)-1-ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Substituted benzofuran derivatives with various functional groups.

Reduction: 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)ethanol.

Oxidation: 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)ethanoic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound serves as a precursor for synthesizing various pharmaceutical agents. Its derivatives have shown promising activities against cancer, viruses, and bacteria. The following are key areas of research:

- Anticancer Activity : Studies indicate that 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone exhibits cytotoxic effects on multiple cancer cell lines. For instance, compounds derived from this structure have been reported to inhibit cell proliferation through apoptosis induction and modulation of signaling pathways such as the ERK pathway.

- Antiviral Properties : Research has demonstrated that benzofuran derivatives can inhibit viral replication, making them potential candidates for antiviral drug development.

- Antimicrobial Effects : The compound has shown activity against various bacterial strains, suggesting its use in developing new antimicrobial agents .

Material Science

In addition to biological applications, this compound is explored for its role in material science:

- Organic Electronics : The compound's unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. Its ability to form stable films contributes to advancements in organic electronics.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer properties of various benzofuran derivatives, including this compound. Results indicated that modifications on the benzofuran ring significantly enhanced anticancer activity, with specific IC50 values demonstrating potency against ovarian cancer cells.

Case Study 2: Antiviral Mechanism Exploration

Research into the antiviral mechanisms of benzofuran derivatives revealed that they interact with viral enzymes, inhibiting their function. This study utilized molecular docking techniques to predict binding affinities and elucidate mechanisms of action.

Mécanisme D'action

The mechanism of action of 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(5-Bromo-1-benzofuran-2-yl)ethanone: Lacks the additional bromine atom, resulting in different reactivity and biological activity.

2-Bromo-1-(5-chloro-1-benzofuran-2-yl)-1-ethanone:

2-Bromo-1-(5-methyl-1-benzofuran-2-yl)-1-ethanone: The presence of a methyl group alters the compound’s steric and electronic properties, affecting its reactivity and biological activity.

Uniqueness

2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone is unique due to the presence of two bromine atoms, which enhance its electrophilic nature and reactivity. This makes it a valuable intermediate for the synthesis of more complex molecules and a potential candidate for drug development.

Activité Biologique

2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone (CAS No. 7039-76-1) is a synthetic compound belonging to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : C10H6Br2O2

- Molecular Weight : 317.96 g/mol

- Structure : The compound features two bromine atoms and a benzofuran moiety, contributing to its electrophilic nature and reactivity.

Biological Activities

Benzofuran derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Studies indicate that compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines, such as MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. For instance, one study reported that benzofuran derivatives demonstrated up to a tenfold increase in potency compared to standard chemotherapeutics like Combretastatin-A4 .

- Antibacterial Properties : Research has indicated potential antibacterial effects, making it a candidate for further exploration in antimicrobial drug development .

- Antioxidative Effects : Benzofuran derivatives have been linked to antioxidative properties, potentially providing protective effects against oxidative stress-related diseases .

- Mechanism of Action : The mechanism involves the compound acting as an electrophile, interacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to enzyme inhibition, disruption of cellular processes, and apoptosis induction in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzofuran derivatives:

Comparative Analysis with Similar Compounds

The unique structure of this compound enhances its reactivity compared to other benzofuran derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-(5-Bromo-1-benzofuran-2-yl)ethanone | Lacks an additional bromine atom | Different reactivity and reduced potency |

| 2-Bromo-1-(5-chloro-1-benzofuran-2-yl)-1-ethanone | Contains chlorine instead of bromine | Altered biological activity profile |

| 2-Bromo-1-(5-methyl-1-benzofuran-2-yl)-1-ethanone | Methyl group affects steric properties | Variations in reactivity and activity |

Propriétés

IUPAC Name |

2-bromo-1-(5-bromo-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2O2/c11-5-8(13)10-4-6-3-7(12)1-2-9(6)14-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMRSJWOSLJADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383756 | |

| Record name | 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7039-76-1 | |

| Record name | 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.